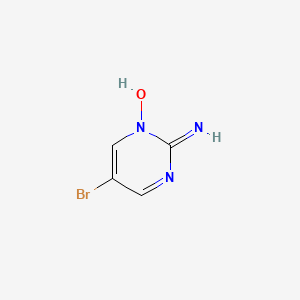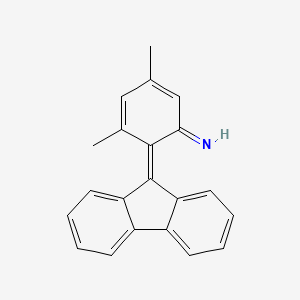
6-(9H-Fluoren-9-ylidene)-3,5-dimethylcyclohexa-2,4-dien-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(9H-Fluoren-9-ylidene)-3,5-dimethylcyclohexa-2,4-dien-1-imine is an organic compound with a complex structure that includes a fluorene moiety and a cyclohexa-2,4-dien-1-imine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(9H-Fluoren-9-ylidene)-3,5-dimethylcyclohexa-2,4-dien-1-imine typically involves the reaction of 9H-fluoren-9-ylidene derivatives with appropriate cyclohexa-2,4-dien-1-imine precursors. One common method involves the use of a base catalyst to facilitate the reaction between 9H-fluoren-9-ylidene and 3,5-dimethylcyclohexa-2,4-dien-1-imine under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(9H-Fluoren-9-ylidene)-3,5-dimethylcyclohexa-2,4-dien-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylamines.
Scientific Research Applications
6-(9H-Fluoren-9-ylidene)-3,5-dimethylcyclohexa-2,4-dien-1-imine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential use in drug development and as a fluorescent probe for biological imaging.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 6-(9H-Fluoren-9-ylidene)-3,5-dimethylcyclohexa-2,4-dien-1-imine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit tyrosinase activity, which is involved in melanin synthesis . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
9H-Fluoren-9-ylideneacetate: A related compound with similar structural features but different functional groups.
2-Naphthalenol, 6,6’-(9H-fluoren-9-ylidene)bis-: Another compound with a fluorene moiety, used in various chemical applications.
Uniqueness
6-(9H-Fluoren-9-ylidene)-3,5-dimethylcyclohexa-2,4-dien-1-imine is unique due to its specific combination of a fluorene moiety and a cyclohexa-2,4-dien-1-imine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
85681-36-3 |
|---|---|
Molecular Formula |
C21H17N |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
6-fluoren-9-ylidene-3,5-dimethylcyclohexa-2,4-dien-1-imine |
InChI |
InChI=1S/C21H17N/c1-13-11-14(2)20(19(22)12-13)21-17-9-5-3-7-15(17)16-8-4-6-10-18(16)21/h3-12,22H,1-2H3 |
InChI Key |
OARJCSHADZNGHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=N)C(=C2C3=CC=CC=C3C4=CC=CC=C42)C(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



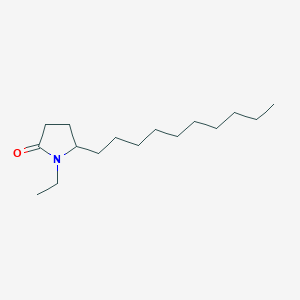

![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-2-ylcyclohex-2-en-1-one](/img/structure/B14421653.png)
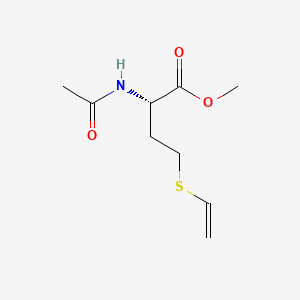



![Benz[h]isoquinoline-6-carbonitrile](/img/structure/B14421689.png)
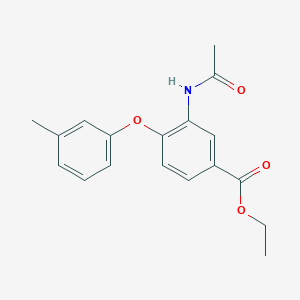
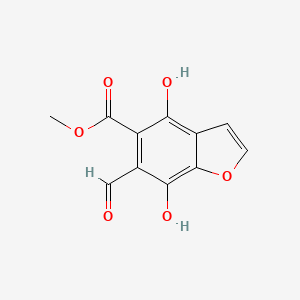
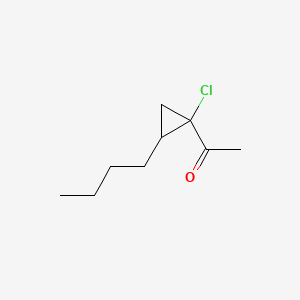
![{[(Chloromethyl)(fluoro)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14421725.png)
